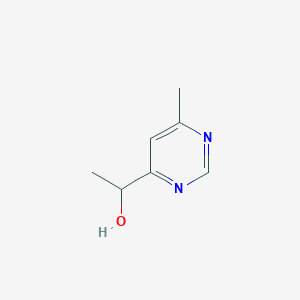

1-(6-Methylpyrimidin-4-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(6-methylpyrimidin-4-yl)ethanol |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4,6,10H,1-2H3 |

InChI Key |

MEVGRIOOKZUBIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)C(C)O |

Origin of Product |

United States |

The Enduring Significance of Pyrimidine Scaffolds in Molecular Design

The pyrimidine (B1678525) ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of molecular design, particularly in the realm of medicinal chemistry. gsconlinepress.comresearchgate.net This structural motif is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and a wide array of synthetic compounds with therapeutic applications. researchgate.net

The versatility of the pyrimidine scaffold lies in its ability to serve as a privileged structure, meaning it can bind to multiple biological targets with high affinity. ingentaconnect.com This has led to the development of a vast number of pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.commdpi.com The presence of the pyrimidine core in 1-(6-Methylpyrimidin-4-yl)ethan-1-ol, therefore, imbues it with a significant potential for biological activity and makes it an attractive target for further investigation.

Table 1: Examples of Bioactive Pyrimidine-Containing Compounds

| Compound Name | Therapeutic Application |

| 5-Fluorouracil | Anticancer |

| Zidovudine (AZT) | Antiviral (HIV) |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |

| Rosuvastatin | Antihyperlipidemic |

The Pivotal Role of Chiral Alcohols in Asymmetric Synthesis

The ethan-1-ol group attached to the pyrimidine (B1678525) ring in 1-(6-Methylpyrimidin-4-yl)ethan-1-ol introduces a chiral center, a feature of profound importance in modern chemistry. Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. ru.nl Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.

Chiral alcohols are invaluable building blocks in asymmetric synthesis, the art of selectively producing one enantiomer of a chiral product. encyclopedia.pubnih.gov They can be synthesized with high enantiomeric purity through various methods, including the asymmetric reduction of prochiral ketones. nih.gov These enantiomerically pure alcohols can then be used to construct more complex chiral molecules, a fundamental requirement in the development of modern pharmaceuticals and fine chemicals. rsc.org The chiral alcohol moiety in this compound thus positions it as a potentially valuable intermediate for the synthesis of novel, stereochemically defined bioactive compounds.

Charting the Course: Current Research Trajectories and Gaps for 1 6 Methylpyrimidin 4 Yl Ethan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comrsc.org For this compound, two primary strategic disconnections are considered.

The most logical and common disconnection occurs at the carbon-carbon bond between the pyrimidine ring and the chiral carbinol center. This bond can be formed via the addition of a methyl nucleophile to a carbonyl group. This leads to the key precursor, 6-methylpyrimidine-4-carbaldehyde (B89585) , and a methyl organometallic reagent, such as a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi). This approach isolates the challenge of the synthesis into two main parts: the preparation of the pyrimidine aldehyde and the subsequent stereocontrolled addition to its carbonyl group.

A more fundamental disconnection involves breaking down the pyrimidine ring itself. heighpubs.org The pyrimidine ring can be retrosynthetically cleaved into components suitable for a cyclization reaction. heighpubs.org A common strategy for pyrimidine synthesis is the condensation of a three-carbon dielectrophile with a compound containing an N-C-N unit. wikipedia.orgbu.edu.eg This disconnection leads to simpler precursors like a β-dicarbonyl compound (or its equivalent) and an amidine or urea (B33335) derivative.

Approaches to Pyrimidine Ring Formation

The principal synthesis of pyrimidines involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N fragment like an amidine, guanidine, or urea. wikipedia.orgbu.edu.eg To construct the 4-methyl-6-substituted pyrimidine ring system found in the target molecule, a suitable 1,3-dielectrophilic component is required. For instance, the reaction of formamidine (B1211174) with a derivative of acetoacetic acid could provide the foundational 6-methylpyrimidinyl structure. The Biginelli reaction is another powerful multicomponent reaction that can be used to generate dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to form the aromatic pyrimidine ring. wikipedia.org

These cyclization methods offer a versatile way to build the pyrimidine core with the desired substitution pattern directly from simple, acyclic starting materials.

An alternative and often highly effective strategy is to begin with a commercially available, pre-formed pyrimidine ring and introduce the required substituents. nih.gov A common starting material for this approach is a dihalopyrimidine, such as 2,4-dichloro-6-methylpyrimidine. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the sequential introduction of different functional groups. nih.gov

For example, one chlorine atom can be selectively replaced through a nucleophilic aromatic substitution reaction. The remaining chlorine can then be transformed into the desired ethan-1-ol side chain. This might involve a metal-catalyzed cross-coupling reaction to introduce an acetyl group, followed by reduction to the alcohol. This stepwise functionalization provides a high degree of control over the final structure. iiarjournals.orgnih.gov

Asymmetric Synthesis of this compound

Creating the chiral center of the target molecule with a specific stereochemistry requires an asymmetric synthesis approach. The most direct method involves the enantioselective addition of a methyl group to the prochiral carbonyl of 6-methylpyrimidine-4-carbaldehyde.

The enantioselective addition of organometallic reagents to aldehydes is a well-established method for synthesizing chiral secondary alcohols. nih.gov In this context, the addition of a methyl nucleophile (e.g., from diethylzinc (B1219324) or a Grignard reagent) to 6-methylpyrimidine-4-carbaldehyde can be rendered enantioselective by the use of a chiral catalyst or auxiliary. rsc.org

This reaction transforms the planar, achiral aldehyde into a chiral alcohol, with the catalyst directing the incoming methyl group to one of the two faces of the carbonyl, thereby producing an excess of one enantiomer. The efficiency of this process is typically measured in terms of chemical yield and enantiomeric excess (e.e.).

Chiral β-amino alcohols are a prominent class of ligands used to catalyze the enantioselective addition of organozinc reagents to aldehydes. rsc.orgfrontiersin.org These catalysts function by coordinating to both the organozinc reagent and the aldehyde substrate, arranging them in a chiral environment that favors a specific transition state.

A classic example of such a catalyst is (−)-DAIB ((-)-3-exo-(dimethylamino)isoborneol). In a typical catalytic cycle, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde (6-methylpyrimidine-4-carbaldehyde). The steric and electronic properties of the chiral ligand dictate the facial selectivity of the methyl group transfer from the zinc reagent to the aldehyde's carbonyl carbon, resulting in the formation of the chiral secondary alcohol with high enantioselectivity. rsc.org The catalytic nature of this process means that only a small amount of the chiral ligand is needed to produce a large quantity of the chiral product. organic-chemistry.org

| Catalyst/Ligand | Reagent | Typical Outcome |

| Chiral β-amino alcohol (e.g., (-)-DAIB) | Diethylzinc (Et₂Zn) | High enantiomeric excess (often >90% e.e.) of the resulting secondary alcohol. |

| Chiral Phosphoric Acid | Various Nucleophiles | Can catalyze additions to imines and other electrophiles with high enantioselectivity. organic-chemistry.org |

| Enzyme (e.g., Amine Dehydrogenase) | Ammonia/Amine Source | Used for asymmetric reductive amination of ketones to produce chiral amines. frontiersin.orgresearchgate.net |

Enantioselective Alkylation of Pyrimidine-Carbaldehydes

Role of Organometallic Reagents in Asymmetric Transformations

The synthesis of chiral alcohols such as this compound can be effectively achieved through the asymmetric addition of organometallic reagents to a prochiral carbonyl precursor, in this case, 1-(6-methylpyrimidin-4-yl)ethanone. nih.gov These reagents act as potent sources of nucleophilic carbon. libretexts.org A key strategy involves the use of a chiral catalyst or ligand to direct the facial attack of the organometallic species on the carbonyl group, thereby inducing asymmetry.

A prominent example of this approach is the asymmetric autocatalysis observed with pyrimidyl alkanols. In a related reaction, the addition of diisopropylzinc (B128070) (i-Pr2Zn), an organometallic reagent, to pyrimidine carbaldehydes is catalyzed by the pyrimidyl alkanol product itself. acs.org This process can amplify a very small initial enantiomeric excess (ee) to over 99.5%, demonstrating a powerful method for generating enantiopure compounds. acs.org This principle can be adapted for the synthesis of this compound, where a chiral pyrimidyl alkanol could catalyze the addition of a methyl Grignard or organozinc reagent to 6-methylpyrimidine-4-carbaldehyde.

Furthermore, various chiral substances, including specific alcohols and metal complexes, can act as "chiral triggers" to initiate the asymmetric autocatalysis, yielding the target alcohol with a predictable absolute configuration. acs.org The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbon of the carbonyl group. libretexts.org For Grignard and organolithium reagents, the reaction must be conducted in anhydrous solvents like diethyl ether or THF to prevent the strong basicity of the reagents from being quenched by water. libretexts.org

Stereoselective Reduction Strategies

Stereoselective reduction of the prochiral ketone, 1-(6-methylpyrimidin-4-yl)ethanone, is a direct and widely used method for synthesizing chiral this compound. This approach relies on chiral reducing agents or catalytic systems to selectively produce one of the two possible alcohol enantiomers. wikipedia.org

These strategies can be broadly categorized:

Stoichiometric Chiral Reducing Agents: These reagents incorporate chirality within their structure. A well-known example is (−)-chlorodiisopinocampheylborane (DIP-Chloride), which is used for the stereoselective reduction of ketones to furnish (S)-alcohols in high yield and enantiomeric excess. nih.gov This method, while effective, requires at least a stoichiometric amount of the chiral reagent. wikipedia.org

Catalytic Asymmetric Reduction: This is often a more efficient approach, using a catalytic amount of a chiral promoter with a simple, achiral reducing agent like borane (B79455) or catecholborane. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts, is a common method for reducing simple ketones with high enantioselectivity. wikipedia.org

Asymmetric Transfer Hydrogenation: This technique uses transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP). wikipedia.org The hydrogen source is typically an easily oxidized alcohol like isopropanol (B130326) or formic acid. The spatial arrangement of the chiral ligand around the metal center dictates the stereochemical outcome of the reduction. wikipedia.org

The choice of method depends on the specific substrate and desired enantiomer. For pyrimidine-containing ketones, the nitrogen atoms can potentially coordinate with the metal catalyst, influencing the stereoselectivity of the reaction.

Enzymatic and Biocatalytic Pathways for Chiral Induction

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure chiral alcohols. nih.gov Enzymes, particularly ketoreductases (KREDs), can reduce ketones with exceptionally high levels of both regioselectivity and enantioselectivity under mild reaction conditions, such as ambient temperature and atmospheric pressure. nih.govpharmasalmanac.com

The advantages of using biocatalytic routes include:

High Enantioselectivity: Enzymes can often distinguish between the two faces of a prochiral ketone with near-perfect precision, leading to products with very high enantiomeric excess (e.e. >99%). nih.govresearchgate.net

Mild Conditions: Enzymatic reactions avoid the harsh conditions (extreme temperatures, pressures, or pH) often required in chemocatalysis, which can prevent issues like racemization or side-product formation. nih.gov

Sustainability: Biocatalysis is considered a "green" technology, as enzymes are biodegradable and the reactions are typically run in aqueous media. nih.gov

For the synthesis of this compound, a suitable ketoreductase enzyme would be selected to reduce 1-(6-methylpyrimidin-4-yl)ethanone. The process often involves whole microbial cells (like Baker's yeast) or isolated enzymes. wikipedia.orgnih.gov In industrial applications, cofactor regeneration systems are typically employed to recycle the expensive nicotinamide (B372718) cofactors (NADH or NADPH) required by the reductases, making the process economically viable. researchgate.net For example, a secondary enzyme like formate (B1220265) dehydrogenase (FDH) can be used to regenerate NAD+ in a coupled reaction. researchgate.net

Chiral Auxiliary-Based Syntheses

The use of a chiral auxiliary is a robust strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate. Its stereogenic centers then direct subsequent reactions to occur with high diastereoselectivity. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Several well-established chiral auxiliaries could be adapted for this synthesis:

Evans Oxazolidinones: These are among the most popular and effective auxiliaries, particularly for asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgblogspot.com For instance, an N-acetyl oxazolidinone could be used as a starting point. The chiral auxiliary would control the facial selectivity of an enolate, which could then be elaborated to form the pyrimidine ring, or it could direct the addition of a methyl group to a pyrimidine aldehyde derivative. researchgate.netblogspot.com

Camphorsultams: Oppolzer's camphorsultam is another effective auxiliary used to control the stereochemistry of various transformations. wikipedia.org

Pseudoephedrine: This readily available natural product can be used as a chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org

The key principle is the formation of a rigid, chelated intermediate that blocks one face of the reactive species (e.g., an enolate), forcing the incoming electrophile to attack from the less sterically hindered face, thus leading to a single diastereomer. blogspot.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis becomes relevant when a molecule already contains one or more stereocenters, and a new one is being created. The existing chirality within the molecule can influence the stereochemical outcome of the reaction. While closely related to chiral auxiliary methods, this strategy applies to substrates that inherently possess chirality.

For the synthesis of this compound, a diastereoselective route could be envisioned if the starting material already contained a chiral center. For example, if a substituent on the pyrimidine ring was enantiopure, it could direct the stereoselective addition of a methyl group to a 4-formylpyrimidine precursor. This substrate-controlled diastereoselectivity relies on the steric and electronic properties of the existing chiral center to favor the formation of one diastereomer over the other.

Aldol reactions controlled by chiral auxiliaries, such as the Evans aldol reaction, are powerful examples of diastereoselective synthesis as they can establish two adjacent stereocenters simultaneously with high control. wikipedia.org The geometry of the enolate (Z or E) and the facial bias provided by the auxiliary work in concert to determine the final stereochemistry of the product. blogspot.com

Total Synthesis and Fragment Coupling Strategies

The total synthesis of this compound can be approached by retrosynthetic analysis, breaking the molecule down into simpler, readily available fragments. These fragments are then coupled together in a convergent or linear fashion.

Common strategies for pyrimidine synthesis that could be employed include: nih.gov

N-C-N Fragment Condensation: This is a classical and widely used method where a 1,3-dicarbonyl compound (or a synthetic equivalent) is condensed with a molecule containing an N-C-N fragment, such as an amidine. nih.govgrowingscience.com To synthesize the target molecule, one could start with a chiral four-carbon building block that already contains the hydroxyl group and then construct the 6-methylpyrimidine ring around it.

Fragment Coupling: A more convergent approach involves synthesizing the pyrimidine core and the side chain separately before coupling them. For example, a 4-halo-6-methylpyrimidine could be reacted with a suitable two-carbon nucleophile under conditions that form the carbon-carbon bond. A synthesis of related pyrimidine-4-yl-ethanol derivatives demonstrates this approach, where different fragments are prepared and then joined. tandfonline.com

Iridium-Catalyzed Multicomponent Synthesis: Modern methods allow for the regioselective synthesis of highly substituted pyrimidines from amidines and multiple different alcohols in a one-pot reaction catalyzed by iridium pincer complexes. figshare.com This sustainable method forms C-C and C-N bonds through a sequence of condensation and dehydrogenation steps. figshare.com

These strategies allow for modularity, where different fragments can be used to create a library of related compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of a synthesis while minimizing costs and waste. Key parameters that are typically varied include temperature, solvent, catalyst loading, reaction time, and the stoichiometry of reagents.

For the synthesis of pyrimidine derivatives, systematic approaches like the Taguchi experimental design method have been used to identify the optimal set of conditions. researchgate.net This involves varying parameters such as reagent concentration, reaction time, and molar ratios to maximize product yield. researchgate.net For instance, in a Grignard reaction, increasing the equivalents of the organometallic reagent was found to significantly improve the molar yield of the desired ketone product. googleapis.com

In biocatalytic reductions, optimization can lead to dramatic improvements in efficiency. A study on an enzymatic reduction found that conducting the reaction as a "slurry-to-slurry" process at 45°C with a high substrate concentration (100 g/L) in a mixed solvent system (aqueous isopropanol and toluene) resulted in a 99.3% yield and a 99.9% enantiomeric excess. nih.gov

The following table summarizes key parameters that can be optimized for various synthetic steps leading to this compound.

| Synthetic Step | Parameter to Optimize | Typical Range / Conditions | Effect on Outcome | Reference Example |

| Organometallic Addition | Reagent Stoichiometry | 1.1 to 3.0 equivalents | Increasing equivalents can overcome side reactions and improve yield. | googleapis.com |

| Solvent | Diethyl ether, THF (anhydrous) | Essential for stabilizing Grignard reagents and enabling reactivity. | libretexts.org | |

| Temperature | -78 °C to room temperature | Lower temperatures often increase stereoselectivity. | N/A | |

| Catalytic Reduction | Catalyst Loading | 0.5 mol% to 10 mol% | Lowering loading reduces cost; must maintain high conversion. | wikipedia.org |

| Hydrogen Source / Pressure | Isopropanol, H₂ (1-100 atm) | Affects reaction rate and efficiency. | wikipedia.org | |

| Solvent | Alcohols (MeOH, EtOH), CH₂Cl₂, Toluene | Can influence catalyst solubility, activity, and stereoselectivity. | nih.gov | |

| Pyrimidine Synthesis | Reagent Concentration | Varies (e.g., 18% NaOMe) | Directly impacts reaction rate and yield. | researchgate.net |

| Reaction Time | 1 hour to 48 hours | Must be sufficient for completion without product degradation. | researchgate.net | |

| Molar Ratios | 1.0 to 2.0 (e.g., DEM/Ace·HCl of 1.4) | Optimizing ratios prevents waste and formation of byproducts. | researchgate.net | |

| Enzymatic Reduction | Substrate Concentration | 1 g/L to 100 g/L | Higher concentrations improve process efficiency but can cause inhibition. | nih.gov |

| pH and Temperature | pH 6-8, 25-45 °C | Must be optimized for enzyme stability and activity. | nih.govresearchgate.net | |

| Co-solvent | Isopropanol, Toluene, DMSO | Can improve substrate solubility and reaction performance. | nih.gov |

Solvent Effects on Reaction Outcomes

The choice of solvent is critical as it can significantly influence reaction kinetics, selectivity, and yield. For synthetic routes employing highly reactive organometallic reagents, such as methylmagnesium bromide (a Grignard reagent), the use of aprotic, anhydrous solvents is mandatory. nih.govfiveable.me Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically employed because they can solvate the magnesium center of the Grignard reagent without destroying it, which would occur with protic solvents like water or alcohols. nih.gov

In contrast, for the synthesis route involving the reduction of the precursor ketone, 1-(6-methylpyrimidin-4-yl)ethanone, with a mild reducing agent like sodium borohydride (B1222165), protic solvents such as methanol (B129727) or ethanol (B145695) are often suitable. The solvent not only dissolves the reactants but also serves as the proton source during the workup phase to yield the final alcohol. The selection of an appropriate solvent is a balance between reactant solubility, reagent compatibility, and ease of removal after the reaction is complete. nih.gov Some syntheses of pyrimidine derivatives have also been effectively carried out in solvents like acetonitrile (B52724) or dimethylformamide (DMF). nih.govmdpi.com

| Synthetic Route | Solvent Class | Example Solvents | Rationale |

|---|---|---|---|

| Grignard Reaction (from aldehyde) | Aprotic | Tetrahydrofuran (THF), Diethyl Ether | Prevents quenching of the highly reactive Grignard reagent. nih.gov |

| Ketone Reduction (e.g., with NaBH4) | Protic | Methanol, Ethanol | Acts as a solvent for reactants and a proton source. |

| General Pyrimidine Synthesis | Polar Aprotic | Acetonitrile, DMF | Provides a suitable medium for various condensation and cyclization reactions. nih.govmdpi.com |

Catalyst Loading and Ligand Design

While simple reduction or Grignard additions may not require complex catalysts, other methods for constructing or modifying the pyrimidine ring can be significantly enhanced by catalysis. mdpi.com For instance, the formation of substituted pyrimidines can be facilitated by Lewis acid catalysts (e.g., BF3:Et2O) or transition metal catalysts like Cu(II) triflate. mdpi.com In such cases, catalyst loading, typically expressed in mole percent (mol%), is a critical parameter to optimize. Sufficient loading ensures a practical reaction rate, while excessive amounts can lead to increased cost and potential side reactions.

Ligand design becomes crucial in transition-metal-catalyzed reactions. Although specific examples for the direct synthesis of this compound are not detailed in the available literature, general principles apply. Ligands coordinated to the metal center can be tailored to modify its electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity. For related heterocyclic syntheses, catalysts such as 4-amino-pyridine have been used effectively, with optimization showing that the relative amounts of the catalyst and other reagents greatly influence the reaction outcome. sciengine.com In a potential catalytic hydrogenation route to reduce the precursor ketone, the choice of catalyst (e.g., Palladium on carbon) and its loading would be key variables.

Temperature and Pressure Optimization

Temperature is a critical parameter for controlling reaction rates and selectivity, particularly in exothermic processes like Grignard reactions. For the synthesis of pyrimidine derivatives via Grignard addition, reactions are often conducted at reduced temperatures to manage the high reactivity of the organometallic reagent and prevent undesired side reactions. nih.gov Studies on similar reactions have shown that maintaining a temperature of 0°C or even cryogenic conditions (e.g., -20°C to -40°C) can be optimal for maximizing the yield of the desired alcohol and minimizing the formation of byproducts. researchgate.netmit.edu Higher temperatures could lead to side reactions or decomposition of the product. nih.gov

For ketone reduction reactions using reagents like sodium borohydride, the temperature is typically controlled between 0°C and room temperature. Most of these synthetic transformations are conducted at atmospheric pressure. Elevated pressure is generally only required for reactions involving gaseous reagents, such as in catalytic hydrogenation where the reaction vessel is pressurized with hydrogen gas.

Isolation and Purification Techniques for Synthetic Products

Following the chemical synthesis, the crude product is a mixture containing the desired compound along with unreacted starting materials, reagents, and byproducts. Therefore, a robust isolation and purification strategy is essential to obtain this compound in high purity. libretexts.orgemu.edu.tr

Commonly employed techniques include chromatography and recrystallization. nih.govsimsonpharma.com

Chromatography : This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. emu.edu.trsimsonpharma.com

Flash Column Chromatography : This is a preparative technique used to purify larger quantities of material. For pyrimidine derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. nih.gov The polarity of the eluent is optimized to achieve good separation between the target compound and impurities. rochester.edu

High-Performance Liquid Chromatography (HPLC) : Often used as an analytical technique to assess the purity of the final product, HPLC can also be used for purification on a smaller scale. researchgate.netmdpi.com For pyrimidine derivatives, reversed-phase chromatography is common, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. researchgate.netresearchgate.net

Table 1: Representative HPLC Conditions for Pyrimidine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 silica gel | researchgate.net |

| Mobile Phase | Acetonitrile / Water or Methanol / Water mixtures | researchgate.netresearchgate.net |

| Flow Rate | 0.2 - 1.5 mL/min | researchgate.netsigmaaldrich.com |

| Temperature | Ambient (e.g., 35 °C) | sigmaaldrich.com |

| Detector | UV (e.g., 270 nm) | sigmaaldrich.com |

Recrystallization : This is a powerful technique for purifying solid organic compounds. simsonpharma.com The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. emu.edu.tr As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. youtube.com The choice of solvent is crucial; studies on related compounds show that solvents like ethanol, isopropanol, or mixtures such as ethanol/water can be effective. nih.govresearchgate.net The selection of the recrystallization solvent can impact the yield, with some solvents leading to higher losses of the product than others. researchgate.net Following crystallization, the pure solid is isolated by filtration. emu.edu.trlouisiana.edu

Table 2: Effect of Recrystallization Solvent on Compound Yield

| Solvent | Relative Product Loss | Rationale |

|---|---|---|

| Isopropanol | Lower | Optimal solubility difference between hot and cold conditions. researchgate.net |

| Ethanol | Significantly Higher | Higher solubility at lower temperatures leads to more product remaining in solution. researchgate.net |

| Ethanol / Water (2:1) | Lower (Comparable to Isopropanol) | Addition of water (an anti-solvent) reduces solubility in the cold mixture. researchgate.net |

Reaction Mechanisms of the Secondary Alcohol Moiety

The secondary alcohol group, an ethanol-1-ol chain attached to the pyrimidine ring at position 4, is the site of several fundamental organic reactions, including oxidation, nucleophilic substitution, and elimination.

Secondary alcohols can be readily oxidized to form ketones. This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached, resulting in the formation of a carbon-oxygen double bond.

For this compound, oxidation yields 1-(6-methylpyrimidin-4-yl)ethanone. The reaction typically proceeds by using an oxidizing agent such as potassium dichromate(VI) (K₂Cr₂O₇) acidified with dilute sulfuric acid (H₂SO₄). During the reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visible indication that oxidation has occurred. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be employed, which are particularly useful for converting primary alcohols to aldehydes without further oxidation to carboxylic acids. For secondary alcohols, the product is consistently a ketone, as there is no second hydrogen atom on the carbonyl carbon to be oxidized further.

The general pathway can be represented as:

Step 1: Formation of a chromate (B82759) ester intermediate by the reaction of the alcohol with the oxidizing agent.

Step 2: Elimination of the chromate group and a proton from the adjacent carbon, leading to the formation of the ketone.

Table 1: Oxidation of this compound

| Reaction Type | Reagent Example | Product | Conditions |

|---|---|---|---|

| Oxidation | Acidified Potassium Dichromate(VI) | 1-(6-Methylpyrimidin-4-yl)ethanone | Heat |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(6-Methylpyrimidin-4-yl)ethanone | Anhydrous solvent (e.g., CH₂Cl₂) |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl (-OH) group is inherently a poor leaving group. Therefore, for nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a better leaving group. A common strategy involves protonating the alcohol using a strong acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl). This protonation converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group.

Once the water molecule departs, a secondary carbocation intermediate is formed. This carbocation is then rapidly attacked by a nucleophile (e.g., Br⁻ or Cl⁻) to yield the final substitution product. Given that the reaction involves a secondary alcohol, the mechanism can proceed through either an Sₙ1 pathway (formation of a carbocation intermediate) or an Sₙ2 pathway (concerted attack by the nucleophile as the leaving group departs), depending on the specific reaction conditions and the nucleophile's strength.

For example, the reaction with HBr would produce 4-(1-bromoethyl)-6-methylpyrimidine.

Table 2: Nucleophilic Substitution of this compound

| Reaction Type | Reagent Example | Product Example | General Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | HBr | 4-(1-Bromoethyl)-6-methylpyrimidine | Sₙ1 / Sₙ2 |

| Nucleophilic Substitution | SOCl₂ (Thionyl chloride) | 4-(1-Chloroethyl)-6-methylpyrimidine | Sₙ2 |

Elimination Reactions and By-product Formation

Alcohols can undergo dehydration, an elimination reaction, to form alkenes. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The mechanism for the dehydration of a secondary alcohol like this compound generally follows an E1 pathway.

The E1 mechanism involves two main steps:

Protonation and Loss of Leaving Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The water molecule then departs, forming a secondary carbocation intermediate.

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene.

In the case of this compound, this reaction would produce 4-ethenyl-6-methylpyrimidine. Potential by-products could include ethers formed through a competing bimolecular dehydration (substitution) reaction, particularly at lower temperatures.

Table 3: Elimination Reaction of this compound

| Reaction Type | Reagent Example | Product | Conditions |

|---|---|---|---|

| Elimination (Dehydration) | Concentrated H₂SO₄ or H₃PO₄ | 4-Ethenyl-6-methylpyrimidine | Heat |

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms are electronegative and significantly influence the ring's electronic properties and reactivity.

The pyrimidine ring is considered a π-deficient system. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution (SEAr). This deactivation is more pronounced than in pyridine. Consequently, electrophilic substitution on pyrimidine requires harsh reaction conditions, and the yields are often low.

When substitution does occur, the electrophile preferentially attacks the C-5 position. This is because the intermediate carbocation (σ-complex) formed upon attack at C-5 is less destabilized compared to the intermediates formed from attack at the C-2, C-4, or C-6 positions. Attack at these other positions would place a positive charge on a carbon atom adjacent to an electronegative nitrogen atom, which is highly unfavorable. The presence of the methyl and ethanol groups on the ring in this compound would have a minor directing influence compared to the powerful deactivating effect of the ring nitrogens.

The electron-deficient nature that hinders electrophilic attack makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for pyrimidine rings that bear a good leaving group, such as a halogen, at the C-2, C-4, or C-6 positions. These positions are activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atoms.

Studies comparing the reactivity of different positions indicate that the C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position. While this compound itself does not have a suitable leaving group on the ring for SNAr, a derivative like 4-chloro-6-methylpyrimidine (B1361110) would readily react with nucleophiles (e.g., amines, alkoxides) at the C-4 position to displace the chloride ion.

Ring-Opening and Rearrangement Reactions

While this compound itself is relatively stable, the pyrimidine ring in its derivatives can undergo cleavage and rearrangement under specific conditions, often facilitated by nucleophilic attack or chemical activation. These transformations are significant for creating structural diversity from a pyrimidine scaffold.

Ring-Opening Mechanisms: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, which can initiate ring-opening cascades. Strong nucleophiles can add to the carbon atoms of the ring, leading to the formation of an intermediate adduct which may subsequently cleave. For instance, studies on various pyrimidine systems show that attack at the C2, C4, or C6 positions can lead to cleavage of the N1-C2, N3-C4, or N1-C6 bonds, respectively. wur.nlumich.edu The reaction of N-alkylpyrimidinium salts with nucleophiles often results in ring cleavage to form open-chain intermediates. wur.nl In the case of dihydropyrimidines, hydrolysis can lead to ring opening to yield N-carbamoyl-β-amino acids, a reaction catalyzed by dihydropyrimidinase enzymes in biological systems but also achievable under laboratory conditions. umich.edursc.org

Rearrangement Reactions: Pyrimidine derivatives are known to undergo several classical rearrangement reactions, which alter the substitution pattern or the core heterocyclic structure.

Dimroth Rearrangement: This is a common rearrangement in nitrogen-containing heterocycles, including pyrimidines. It typically involves the opening of the pyrimidine ring following nucleophilic attack (often by hydroxide (B78521) or ammonia) and subsequent re-closure to form an isomeric heterocycle. nih.gov The process is influenced by factors such as pH, temperature, and the electronic nature of substituents. nih.gov For a derivative of this compound, this could involve the migration of an exocyclic nitrogen atom into the ring, or vice versa.

Boekelheide Rearrangement: This rearrangement is specific to N-oxides of heterocycles. If the pyrimidine nitrogen of this compound were oxidized to an N-oxide, treatment with a reagent like acetic anhydride (B1165640) could trigger a rearrangement. Experimental and computational studies on pyrimidine N-oxides have shown that this reaction can proceed through either concerted rsc.orgrsc.org-sigmatropic shifts or stepwise processes involving radical or ionic intermediates, leading to the introduction of a functional group (e.g., acetoxymethyl) onto a side chain. nih.gov

The table below summarizes key rearrangement reactions applicable to pyrimidine systems.

| Rearrangement Type | Description | Key Intermediates |

| Dimroth | Isomerization involving ring opening by a nucleophile followed by recyclization. | Open-chain adducts |

| Boekelheide | Reaction of an N-oxide with anhydrides to functionalize an adjacent alkyl group. | Radical or ion-pair species |

| Wagner-Meerwein | Skeletal rearrangement of carbocations to form more stable carbocations. wikipedia.org | Carbocation intermediates |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of reactions used to modify this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational and spectroscopic methods are primary tools for these investigations.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms involving heterocyclic compounds. researchgate.net These computational studies provide detailed insights into reaction pathways, transition state geometries, and activation energies that are often difficult to obtain experimentally.

For pyrimidine derivatives, computational methods have been used to:

Model Ring-Opening and Rearrangement: Calculations can map the potential energy surface for reactions like the Dimroth rearrangement, identifying the lowest energy pathway and the structure of key intermediates and transition states. nih.gov Studies have elucidated the role of substituents in stabilizing intermediates in pyrimidine ring-opening reactions. researchgate.net

Predict Reaction Sites: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the pyrimidine ring by analyzing properties like atomic charges and frontier molecular orbitals. nih.gov This is critical for understanding the regioselectivity of derivatization reactions.

Elucidate Catalytic Mechanisms: When derivatization reactions are catalyzed, computational clusters can model the active site of the catalyst and its interaction with the substrate. This approach has been used to study enzyme-catalyzed reactions like the ring-opening of dihydrouracil (B119008) by dihydropyrimidinase, revealing the roles of specific amino acid residues. rsc.org

The table below presents examples of computational methods applied to study pyrimidine reactivity.

| Study Area | Computational Method | Key Findings |

| Pyrimidine Ring Opening | DFT (Gibbs free energies) | Elucidation of reaction mechanism and the electronic/steric effects of substituents on cyclization. researchgate.net |

| Chlorination Sites | Quantum Chemical Computation | Identification of the most reactive sites (C5 for uracil, N1/C5/N4 for cytosine) based on kinetics and thermodynamics. nih.gov |

| Enzyme Catalysis | Quantum Mechanical Cluster (DFT) | Detailed mechanism of dihydropyrimidinase, including the role of specific residues in catalysis and stereospecificity. rsc.org |

Spectroscopic techniques are vital for monitoring the progress of derivatization reactions and identifying the structure of intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation of pyrimidine derivatives. sciencepublishinggroup.com Changes in chemical shifts, coupling constants, and the appearance of new signals can be used to track the conversion of reactants to products. For example, in the formation of a hemiacetal, the disappearance of an aldehyde proton signal and the appearance of a new signal for the hemiacetal proton in the ¹H NMR spectrum would provide clear evidence of the reaction. Isotope labeling, such as with ¹⁵N, can provide further insight into the electronic structure and reaction mechanism, as demonstrated in studies of pyrimidine photoproducts. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The derivatization of the alcohol in this compound, for instance by oxidation to a ketone, would be readily observable by the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band (around 1700 cm⁻¹). researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of products and intermediates, confirming their identity. mdpi.com Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of multiple components in a reaction mixture over time.

UV-Visible Spectroscopy: Changes in the conjugation of the pyrimidine ring during a reaction can be monitored by UV-Vis spectroscopy. The formation or cleavage of bonds that affect the π-system will result in a shift in the maximum absorption wavelength (λmax). nih.gov

These spectroscopic methods, often used in combination, provide a comprehensive picture of the chemical transformations occurring during the derivatization of pyrimidine compounds.

Derivatives and Analogues of 1 6 Methylpyrimidin 4 Yl Ethan 1 Ol: Synthesis and Structural Diversification

Design Principles for Pyrimidinyl Ethanol (B145695) Derivatives

The design of derivatives based on the pyrimidinyl ethanol scaffold is a rational process guided by established medicinal chemistry principles. A primary goal is to systematically probe the structure-activity relationships (SAR) to identify compounds with enhanced properties. The design often focuses on creating analogues that can interact with specific biological targets, such as protein kinases, which are frequently implicated in various diseases. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core pyrimidine (B1678525) ring is a well-known "privileged scaffold" in medicinal chemistry, capable of interacting with numerous biological targets. Design strategies often involve retaining this core while modifying its substituents to alter binding affinity and selectivity.

Introduction of Diverse Substituents: Modifications are planned to explore different regions of a target's binding pocket. This involves introducing a variety of functional groups at different positions on the pyrimidine ring and the side chain. These groups are chosen to modulate properties such as hydrogen bonding capacity, lipophilicity, and steric bulk.

Conformational Control: The ethanol side chain introduces a chiral center. The design of derivatives often considers how substitutions on the pyrimidine ring or the side chain itself might influence the preferred conformation of the molecule, which can be critical for effective target binding.

Lead Compound Optimization: Derivative design is frequently based on previously identified lead compounds. For instance, novel pyrimidin-4-yl-ethanol derivatives have been designed based on known ROS1 kinase inhibitors, aiming to improve their inhibitory activity. nih.gov This involves analyzing the binding mode of the lead compound and designing new molecules that are predicted to form more favorable interactions.

Synthesis of N-Substituted Pyrimidine-Ethanol Derivatives

Introducing substituents onto a nitrogen atom of the pyrimidine ring or an amino group attached to it is a common strategy for structural diversification. When the pyrimidine core is modified with an amino group, this site provides a convenient handle for derivatization.

A general synthetic approach involves the reaction of a chloro-substituted pyrimidine precursor with an appropriate amine. For example, a 2-chloro-6-aminopyrimidine derivative can be synthesized, which then serves as a versatile intermediate. The amino group can be further functionalized, or the chloro group can be displaced by various nucleophiles, including different amines, to generate a library of N-substituted compounds.

One documented synthesis involves reacting a 2-chloro-6-((2-(diethylamino)ethyl)amino)pyrimidin-4-yl)-1-(aryl)ethanone intermediate with a suitable amine or other nucleophile to substitute the 2-chloro position, followed by reduction of the ethanone (B97240) to the ethanol. nih.gov This multi-step process allows for the introduction of diversity at the N-position of the pyrimidine ring. The table below shows examples of such derivatives synthesized from a common ethanone precursor.

| Compound Name | Structure | Synthetic Modification |

|---|---|---|

| 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-morpholinoethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol | Pyridine ring introduced at C2, morpholinoethylamino group at C6 | Displacement of chloro groups with corresponding amines |

| 1-(3-Methoxy-5-methylphenyl)-2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol | Pyridine ring introduced at C2, piperidinylethylamino group at C6 | Displacement of chloro groups with corresponding amines |

| 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanol | Pyridine ring introduced at C2, diethylaminoethylamino group at C6 | Displacement of chloro groups with corresponding amines |

Synthesis of Pyrimidine Ring-Substituted Derivatives

Modifying the substituents directly attached to the carbon atoms of the pyrimidine ring is a fundamental strategy for creating analogues of 1-(6-methylpyrimidin-4-yl)ethan-1-ol. The substitution pattern on the pyrimidine ring significantly influences the electronic properties and steric profile of the molecule.

A common method begins with a pre-functionalized pyrimidine, such as a hydroxypyrimidine. The hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This chloro-substituted pyrimidine is a key intermediate, as the chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, through nucleophilic aromatic substitution.

For instance, 2,6-dichloropyrimidine can be selectively reacted with different nucleophiles at varying temperatures to achieve substitution at the C4, and subsequently the C2 or C6 positions. This allows for the controlled introduction of different functional groups around the pyrimidine core before or after the elaboration of the ethanol side chain at the C4 position.

Synthesis of Alcohol Side-Chain Modified Derivatives

The hydroxyl group and the ethyl backbone of the 1-ethanol side chain are prime targets for modification to generate structural diversity. The synthesis of the parent alcohol itself is typically achieved via the reduction of the corresponding ketone, 1-(6-methylpyrimidin-4-yl)ethanone. This reduction can be performed using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Further modifications can be made starting from the alcohol:

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields ethers.

Oxidation: The secondary alcohol can be oxidized back to the ketone, which can then serve as a precursor for other reactions, such as the formation of imines or other C=N derivatives.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce different functionalities.

The precursor ketone, 1-(6-methylpyrimidin-4-yl)ethanone, is a key intermediate for many of these transformations. The synthesis of a series of pyrimidin-4-yl-ethanone derivatives has been reported as a strategy to access the corresponding ethanol derivatives upon reduction. nih.gov

Scaffold Derivatization for Library Generation

The systematic derivatization of the this compound scaffold is essential for generating chemical libraries for high-throughput screening and SAR studies. Combinatorial and parallel synthesis approaches are often employed, leveraging the synthetic routes described in the preceding sections.

A typical library generation strategy might involve:

Core Synthesis: Synthesis of a key intermediate, such as a di-chloro- or amino-chloro-substituted pyrimidine with an ethanone side chain.

Parallel Derivatization: The intermediate is then distributed into a multi-well plate or an array of reaction vessels.

Reagent Addition: A diverse set of building blocks (e.g., various amines, alcohols, boronic acids) is added to react with the functional handles on the core scaffold (e.g., the chloro groups or amino groups).

Final Modification: A common final step, such as the reduction of the ketone to the alcohol, is performed across the entire library.

This approach allows for the rapid generation of dozens or hundreds of distinct but structurally related compounds, where each position of the scaffold is systematically varied. For example, a library of pyrimidin-4-yl-ethanol derivatives was synthesized to explore inhibitors of ROS1 kinase, demonstrating the utility of this approach in drug discovery. nih.gov

Stereochemical Control in Derivative Synthesis

The ethanol side chain of this compound contains a stereocenter at the carbon bearing the hydroxyl group. As the biological activity of chiral molecules often resides in a single enantiomer, controlling the stereochemistry during synthesis is of paramount importance. The primary methods for achieving stereochemical control are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer. The most common method is the asymmetric reduction of the prochiral precursor, 1-(6-methylpyrimidin-4-yl)ethanone.

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in combination with a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. alfa-chemistry.comnrochemistry.com The predictable stereochemical outcome makes it a powerful tool for this transformation. organic-chemistry.orgchem-station.com

Noyori Asymmetric Hydrogenation: This reaction employs ruthenium catalysts complexed with chiral diphosphine ligands (e.g., BINAP) to catalyze the hydrogenation of ketones. nrochemistry.comchem-station.com It is highly efficient and can be applied to a wide range of ketones, including heteroaromatic ones. wikipedia.org

Chiral Resolution: This method involves the separation of a racemic mixture of the alcohol that has been synthesized achirally.

Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). researchgate.net This leaves the unreacted alcohol and the acylated product as two different, easily separable compounds, both in high enantiomeric purity.

Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate the enantiomers of the final alcohol product or key intermediates. nih.govonyxipca.com

The choice of method depends on factors such as the scale of the synthesis, the cost of reagents, and the specific properties of the substrate.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational chemistry and molecular modeling studies for the compound this compound. Despite the common application of advanced computational methods to explore the properties of heterocyclic compounds like pyrimidine derivatives, this particular molecule does not appear to have been the subject of dedicated research in the areas of electronic structure, conformational analysis, dynamic behavior, or ligand-target interactions.

Computational techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for elucidating the electronic characteristics and reactivity of molecules. Similarly, conformational analysis, molecular dynamics simulations, and molecular docking are standard procedures for understanding a molecule's three-dimensional structure, behavior over time, and potential as a ligand for biological targets.

While numerous studies apply these computational methods to a wide range of pyrimidine derivatives, particularly in the context of drug discovery and materials science, the search for data specifically pertaining to this compound yielded no detailed research findings or data tables for the requested analyses. Investigations into related compounds, such as various 4,6-disubstituted pyrimidines and other pyrimidine-containing structures, have been conducted, but this information does not directly address the specific properties of this compound.

The lack of published data prevents a detailed discussion and the creation of informative data tables for the following outlined topics:

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies for Ligand-Target Interactions

Consequently, a scientifically accurate article focusing solely on the computational and molecular modeling studies of 1-(6-Methylpyrimidin-4-yl)ethan-1-ol, as per the specified detailed outline, cannot be generated at this time. Further experimental or computational research would be required to produce the specific data needed for such an analysis.

Identification of Potential Molecular Targets

A crucial first step in elucidating the pharmacological profile of a compound is the identification of its molecular targets. For this compound, various computational strategies can be employed to predict its potential binding partners within the human proteome. The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. ed.ac.uked.ac.uk

Reverse Docking and Pharmacophore Screening: One common approach is reverse docking, where the small molecule is screened against a large library of protein structures to identify those with the highest binding affinity. Similarly, pharmacophore modeling can be used to generate a 3D representation of the essential structural features of this compound that are likely to be involved in receptor binding. This pharmacophore model can then be used to search databases of protein structures for potential targets that possess a complementary binding site.

Target Prediction Based on Ligand Similarity: Another strategy involves comparing the structure of this compound to databases of known bioactive molecules. By identifying compounds with similar structural features and known biological targets, it is possible to infer potential targets for the novel compound. Given that numerous pyrimidine derivatives are known to be kinase inhibitors, it is plausible that this compound could also interact with members of the kinome. nih.govacs.org Computational studies on other pyrimidine-based compounds have successfully identified potential kinase targets such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases, suggesting these could be putative targets for this compound as well. nih.govresearchgate.nettandfonline.com

An illustrative data table of potential molecular targets for a hypothetical pyrimidine-based compound, based on computational screening, is presented below.

| Target Class | Specific Target Example | Rationale for Potential Interaction |

| Protein Kinase | Cyclin-Dependent Kinase 2 (CDK2) | Pyrimidine scaffold is a known hinge-binding motif for many kinases. nih.govresearchgate.net |

| Protein Kinase | Janus Kinase 3 (JAK3) | Structural similarity to known pyrimidine-based JAK inhibitors. tandfonline.com |

| Protein Kinase | Aurora Kinase B (AURKB) | Off-target activity of similar aminopyrimidines suggests potential interaction. nih.gov |

| Non-kinase Target | Dihydrofolate Reductase (DHFR) | Some pyrimidine derivatives have shown activity against this enzyme. nih.gov |

Binding Affinity Prediction and Interaction Analysis

Once potential molecular targets have been identified, the next step is to predict the binding affinity and analyze the specific molecular interactions between this compound and the target protein. nih.gov This is typically achieved through molecular docking simulations, which place the ligand into the binding site of the receptor and estimate the strength of the interaction. nih.govmdpi.com

Molecular Docking Simulations: Molecular docking programs utilize scoring functions to predict the binding energy of the ligand-protein complex. nih.gov For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens or the hydroxyl group and amino acid residues in the active site of a target kinase. ashdin.com The methyl group on the pyrimidine ring and the ethyl-alcohol side chain would also be assessed for their contributions to binding through van der Waals or hydrophobic interactions.

Molecular Dynamics (MD) Simulations: To further refine the understanding of the binding event, molecular dynamics simulations can be performed. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding pose and the identification of key conformational changes that may occur upon binding. This can provide a more accurate estimation of the binding free energy.

The following table illustrates the type of data that could be generated from a molecular docking and interaction analysis of this compound with a hypothetical kinase target.

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Pyrimidine N1 with backbone NH of Alanine; Hydroxyl group with side chain of Aspartic Acid |

| Hydrophobic Interactions | Methyl group of pyrimidine with Leucine and Valine residues |

| Pi-Stacking Interactions | Pyrimidine ring with Phenylalanine residue |

In Silico Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the chemical reactivity and selectivity of a molecule like this compound. walshmedicalmedia.com These predictions are valuable for understanding its metabolic fate, potential for off-target covalent interactions, and for guiding synthetic modifications. nih.govdrugdiscoverytoday.com

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. researchgate.net A small HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations can help identify the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This can help in predicting how the molecule might interact with metabolic enzymes.

Reactivity Descriptors from Conceptual DFT: Density Functional Theory (DFT) can be used to calculate a range of reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different derivatives of this compound.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics and QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a full QSAR study requires a dataset of multiple compounds with measured biological activity, the principles can be applied to understand the key structural features of this compound that are likely to influence its activity. nih.gov

Descriptor Calculation: A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

QSAR Model Development: If a series of analogues of this compound were to be synthesized and tested, a QSAR model could be developed to correlate these descriptors with their biological activity. researchpublish.comscirp.org Such a model would take the form of a mathematical equation that could be used to predict the activity of new, unsynthesized derivatives, thereby guiding further optimization efforts. nih.gov For pyrimidine derivatives, QSAR studies have successfully identified key structural features that influence their activity as anticancer, anti-inflammatory, and antiviral agents. tandfonline.comnih.govjournalwjbphs.com

The table below provides examples of molecular descriptors that would be relevant for a QSAR study of pyrimidine derivatives like this compound.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a binding site. scirp.org |

| Steric | Molecular Volume | The size and shape of the molecule can affect its fit within a binding pocket. |

| Lipophilicity | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Relates to molecular branching and can influence binding. |

An Exploration of the In Vitro Biological Activities of this compound and Related Pyrimidine Derivatives

The following article delves into the in vitro biological activities of the chemical compound this compound and its structural analogs. Due to a lack of specific studies on this compound, this review focuses on the broader class of pyrimidine-4-yl-ethanol and related pyrimidine derivatives to provide insights into their potential molecular and cellular interactions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is continuously evolving, with a focus on improving efficiency, diversity, and sustainability. While classical methods like the Pinner synthesis remain relevant, contemporary research is geared towards more advanced and greener alternatives. mdpi.com

Future synthetic strategies applicable to 1-(6-Methylpyrimidin-4-yl)ethan-1-ol and its analogs are likely to emphasize:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are highly appealing as they allow for the assembly of complex molecules like the pyrimidine core in a single step from three or more reactants. This approach enhances efficiency and allows for the rapid generation of a diverse library of compounds by simply varying the starting components. mdpi.com

Catalyst-Driven Syntheses: The use of catalysts, particularly metal catalysts like copper, has enabled novel routes to multifunctionalized pyrimidines. For instance, copper-catalyzed tandem reactions have been used to produce sulfonamide pyrimidine derivatives in high yields. mdpi.com Exploring such catalytic systems could provide new pathways to synthesize or modify the this compound structure.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to significantly reduce reaction times and improve yields. mdpi.com Applying this technology to the synthesis of pyrazolo[1,5-a]pyrimidines and other fused pyrimidine systems has proven effective and represents a promising avenue for accelerating the production of new derivatives. nih.gov

Green Chemistry Approaches: A growing emphasis is placed on developing environmentally benign synthetic methods. This includes using water as a solvent and employing catalysts that can be easily recovered and reused, minimizing waste and environmental impact. mdpi.com

These evolving methodologies promise to make the synthesis of complex pyrimidines more accessible, enabling broader exploration of their chemical and biological potential.

Advanced Computational Approaches in Pyrimidine Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the behavior of molecules and their interactions with biological targets. For pyrimidine derivatives, these approaches are crucial for predicting activity and guiding the design of more potent and selective compounds.

Key computational techniques being applied to pyrimidine chemistry include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and thermodynamic parameters of pyrimidine derivatives. jchemrev.comacs.org This method can help understand molecular stability, reactivity, and spectroscopic properties, providing a fundamental understanding of the molecule's characteristics. jchemrev.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is employed to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgmdpi.com By developing predictive models, researchers can identify key structural features that enhance or diminish activity, guiding the design of new analogs with improved properties. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.gov For pyrimidine derivatives, docking studies are essential for understanding binding modes and affinities to targets like protein kinases, which helps in rationalizing observed biological data and designing more effective inhibitors. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. These simulations can validate docking results and offer insights into the stability of the ligand-protein complex, helping to refine the design of drug candidates. rsc.orgnih.gov

These computational methods provide a powerful framework for investigating pyrimidine chemistry at the molecular level, reducing the time and cost associated with traditional trial-and-error approaches to drug development.

Exploration of New Biological Targets and Pathways (In Vitro)

Pyrimidine derivatives are known to possess a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.gov The ongoing exploration of new biological targets for these compounds is a vibrant area of research, with a significant focus on in vitro screening to identify novel therapeutic opportunities.

Recent research has highlighted the potential of pyrimidine-based compounds to modulate the activity of various key cellular targets. Kinases, in particular, have emerged as a major class of targets due to their critical role in cell signaling and proliferation. nih.gov Many pyrimidine derivatives function as ATP-competitive inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer. gsconlinepress.comnih.gov

The table below summarizes the in vitro activity of several recently developed pyrimidine derivatives against various biological targets, illustrating the diverse therapeutic potential of this chemical class.

| Compound Class | Biological Target/Assay | Key Findings (IC₅₀/Activity) |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Potent inhibition with IC₅₀ values as low as 11.4 nM. rsc.org |

| Pyrido[2,3-d]pyrimidines | MCF-7 Breast Cancer Cells | Remarkable cytotoxicity with IC₅₀ values as low as 0.57 µM. rsc.org |

| Pyrazolo[1,5-a]pyrimidines | CDK2 Kinase | High potency with an IC₅₀ value of 0.09 µM. mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | TRKA Kinase | Significant inhibition with an IC₅₀ value of 0.45 µM. mdpi.com |

| Pyrimidine-5-carbonitriles | EGFR Tyrosine Kinase | Potent antiproliferative activity against various tumor cell lines. gsconlinepress.com |

| 4-Aminopyrazolo[3,4-d]pyrimidines | Renal Cancer Cell Lines | Showed potent inhibitory activity, with some compounds outperforming existing drugs like sunitinib. rsc.org |

| Pyrimidine Hybrids | FAK Inhibitors | Designed compounds showed promise as potent FAK inhibitors for anticancer applications. rsc.org |

This table is for illustrative purposes and represents data from various research studies on pyrimidine derivatives.

Future research will likely involve high-throughput screening of pyrimidine libraries against a wider range of biological targets, including emerging targets in immunology, neurodegenerative diseases, and metabolic disorders, to unlock the full therapeutic potential of compounds like this compound.

Integration of Synthetic and Computational Techniques for Rational Design

The rational design of novel therapeutic agents represents the synergy of synthetic chemistry and computational modeling. This integrated approach is particularly powerful for a versatile scaffold like pyrimidine, allowing for the targeted development of molecules with optimized properties.

The process typically follows a cyclical workflow:

Target Identification and Validation: A biological target relevant to a specific disease is identified.

Computational Design and Screening: Using techniques like molecular docking and QSAR, virtual libraries of pyrimidine derivatives are screened to identify compounds with high predicted affinity and selectivity for the target. researchgate.net This step helps prioritize which molecules to synthesize.

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized using modern, efficient methodologies as described in section 7.1. rsc.org

In Vitro Evaluation: The newly synthesized compounds are tested in biological assays to determine their actual activity and validate the computational predictions. rsc.org

Iterative Optimization: The results from in vitro testing are fed back into the computational models. This structure-activity relationship data is used to refine the models and design the next generation of compounds with further improved properties, continuing the cycle until a lead candidate is identified. rsc.org

This integrated strategy has been successfully applied to design novel pyrimidine-based kinase inhibitors and other therapeutic agents. rsc.orgmdpi.com By combining the predictive power of computational chemistry with the practical capabilities of advanced organic synthesis, researchers can accelerate the discovery of new drugs, making the development process more efficient and targeted. For this compound, this approach offers a clear path forward for exploring its potential and developing novel analogs with tailored biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.